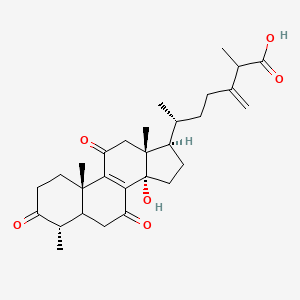
(4alpha)-14-Hydroxy-4-methyl-3,7,11-trioxoergosta-8,24(28)-dien-26-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4alpha)-14-Hydroxy-4-methyl-3,7,11-trioxoergosta-8,24(28)-dien-26-oic acid is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the ergostane family, which is known for its diverse biological activities and applications in various fields such as medicine and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4alpha)-14-Hydroxy-4-methyl-3,7,11-trioxoergosta-8,24(28)-dien-26-oic acid typically involves multi-step organic reactions. These steps often include the use of specific reagents and catalysts to achieve the desired transformations. Common synthetic routes may involve the oxidation of precursor molecules, followed by functional group modifications to introduce the hydroxy, methyl, and oxo groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
化学反応の分析
Types of Reactions
(4alpha)-14-Hydroxy-4-methyl-3,7,11-trioxoergosta-8,24(28)-dien-26-oic acid can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form oxo groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield additional oxo derivatives, while reduction reactions may produce hydroxy derivatives.
科学的研究の応用
(4alpha)-14-Hydroxy-4-methyl-3,7,11-trioxoergosta-8,24(28)-dien-26-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of (4alpha)-14-Hydroxy-4-methyl-3,7,11-trioxoergosta-8,24(28)-dien-26-oic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
Similar compounds to (4alpha)-14-Hydroxy-4-methyl-3,7,11-trioxoergosta-8,24(28)-dien-26-oic acid include other ergostane derivatives with similar structural features. These compounds may share common functional groups and biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its specific biological activities. This compound’s distinct structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable subject of study in various scientific fields.
特性
CAS番号 |
172617-74-2 |
|---|---|
分子式 |
C29H40O6 |
分子量 |
484.6 g/mol |
IUPAC名 |
(6R)-6-[(4S,10S,13R,14S,17R)-14-hydroxy-4,10,13-trimethyl-3,7,11-trioxo-2,4,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylideneheptanoic acid |
InChI |
InChI=1S/C29H40O6/c1-15(17(3)26(33)34)7-8-16(2)19-9-12-29(35)25-22(31)13-20-18(4)21(30)10-11-27(20,5)24(25)23(32)14-28(19,29)6/h16-20,35H,1,7-14H2,2-6H3,(H,33,34)/t16-,17?,18+,19-,20?,27+,28-,29-/m1/s1 |
InChIキー |
ZEXGDMONMBETSX-KFMVYKGZSA-N |
異性体SMILES |
C[C@H]1C2CC(=O)C3=C([C@]2(CCC1=O)C)C(=O)C[C@]4([C@]3(CC[C@@H]4[C@H](C)CCC(=C)C(C)C(=O)O)O)C |
正規SMILES |
CC1C2CC(=O)C3=C(C2(CCC1=O)C)C(=O)CC4(C3(CCC4C(C)CCC(=C)C(C)C(=O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


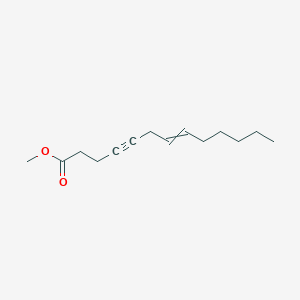
![N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14253074.png)

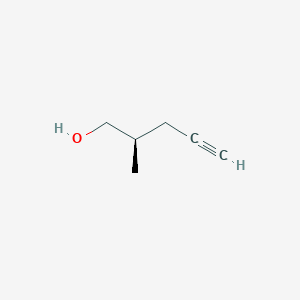
![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)
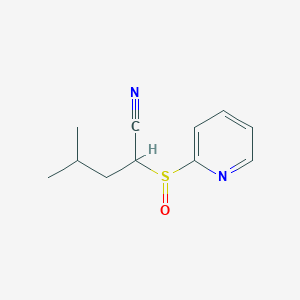
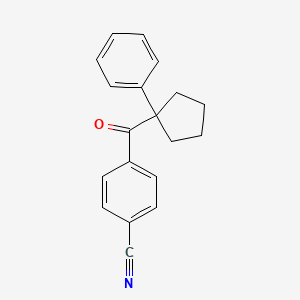
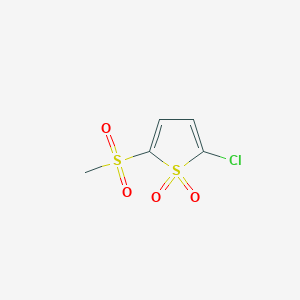

![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
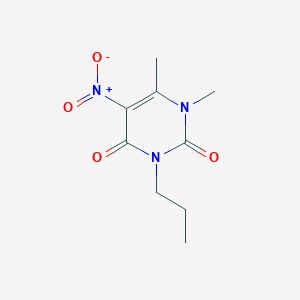
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
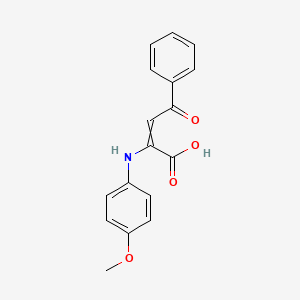
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)
